4-Hydroxyalternariol 9-methyl ether
Overview
Description
4-Hydroxyalternariol 9-methyl ether is a naturally occurring compound isolated from various endolichenic fungal strains such as Nigrospora sphaerica, Alternaria alternata, and Phialophora sp . It belongs to the class of phenolic compounds and exhibits significant biological activities, including antioxidant and antibacterial properties .
Scientific Research Applications
4-Hydroxyalternariol 9-methyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their derivatives.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the cultivation and extraction of specific fungal strains. The fungi are grown under controlled conditions, and the compound is extracted using solvents like ethyl acetate .
Industrial Production Methods: Industrial production of 4-Hydroxyalternariol 9-methyl ether involves large-scale fermentation of the fungal strains followed by solvent extraction and purification processes. The compound is then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyalternariol 9-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities .
Mechanism of Action
The mechanism of action of 4-Hydroxyalternariol 9-methyl ether involves its interaction with cellular components to exert its biological effects. It targets specific molecular pathways, including those involved in oxidative stress and bacterial cell wall synthesis. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
Alternariol: Another phenolic compound isolated from similar fungal strains, known for its antibacterial and antifungal properties.
Altenuisol: Exhibits potent activity against Staphylococcus aureus and other bacterial pathogens.
Uniqueness: 4-Hydroxyalternariol 9-methyl ether stands out due to its unique combination of antioxidant and antibacterial activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,4,7-trihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-6-3-10(17)13(18)14-11(6)8-4-7(20-2)5-9(16)12(8)15(19)21-14/h3-5,16-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYAURIYXKOUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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